8-Nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
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Overview
Description
8-Nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound with a unique structure that includes a pyrazino ring fused to a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, followed by nitration under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
8-Nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
8-Nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and molecular interactions. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole: Similar structure but with a methyl group instead of a nitro group.
2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole: Another derivative with different substituents.
Uniqueness
8-Nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
12-nitro-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C14H15N3O2/c18-17(19)9-4-5-13-11(8-9)10-2-1-3-12-14(10)16(13)7-6-15-12/h4-5,8,12,15H,1-3,6-7H2 |
InChI Key |
FNZMEEORMKLWGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(C1)C4=C(N3CCN2)C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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